molecular formula C18H19N5O3 B11639917 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide CAS No. 452089-85-9

3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide

Cat. No.: B11639917
CAS No.: 452089-85-9
M. Wt: 353.4 g/mol
InChI Key: YEXQRNMISYWOMW-XDHOZWIPSA-N
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Description

3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide is a complex organic compound that features a benzo[d][1,2,3]triazole moiety linked to a benzylidene propanehydrazide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide typically involves a multi-step process:

    Formation of the Benzo[d][1,2,3]triazole Core: The benzo[d][1,2,3]triazole core can be synthesized via a cyclization reaction involving an ortho-substituted aniline and sodium nitrite in the presence of an acid.

    Hydrazide Formation: The hydrazide moiety is introduced by reacting the benzo[d][1,2,3]triazole derivative with hydrazine hydrate under reflux conditions.

    Benzylidene Formation: The final step involves the condensation of the hydrazide with 3-ethoxy-4-hydroxybenzaldehyde in the presence of an acid catalyst to form the benzylidene propanehydrazide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzylidene moiety can be oxidized to form a quinone derivative.

    Reduction: The azomethine (C=N) bond in the benzylidene moiety can be reduced to form the corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct electronic and biological properties. This makes it a versatile compound for various scientific research applications.

Properties

CAS No.

452089-85-9

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C18H19N5O3/c1-2-26-17-11-13(7-8-16(17)24)12-19-21-18(25)9-10-23-15-6-4-3-5-14(15)20-22-23/h3-8,11-12,24H,2,9-10H2,1H3,(H,21,25)/b19-12+

InChI Key

YEXQRNMISYWOMW-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2)O

solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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